molecular formula C20H25NO B15161938 2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- CAS No. 147024-36-0

2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)-

Cat. No.: B15161938
CAS No.: 147024-36-0
M. Wt: 295.4 g/mol
InChI Key: QJFGFKMTUWBTJU-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with tert-butyl groups and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- typically involves the following steps:

    Formation of the Cyclohexadienone Core: This can be achieved through the oxidation of cyclohexadiene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Phenylimino Group: The phenylimino group can be added through a condensation reaction between the cyclohexadienone and aniline in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenylimino group or the cyclohexadienone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexadienone and phenylimino derivatives.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- involves its interaction with molecular targets such as enzymes or receptors. The phenylimino group can participate in hydrogen bonding or π-π interactions, while the cyclohexadienone core can undergo redox reactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-: Lacks the phenylimino group, making it less versatile in certain applications.

    2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(methylimino)-: Similar structure but with a methylimino group instead of a phenylimino group, affecting its reactivity and applications.

Uniqueness

2,4-Cyclohexadien-1-one, 2,4-bis(1,1-dimethylethyl)-6-(phenylimino)- is unique due to the presence of both tert-butyl and phenylimino groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

147024-36-0

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-phenyliminocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H25NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13H,1-6H3

InChI Key

QJFGFKMTUWBTJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC2=CC=CC=C2)C(=O)C(=C1)C(C)(C)C

Origin of Product

United States

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